![molecular formula C17H26N2O3S B5885761 N~1~-cycloheptyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5885761.png)
N~1~-cycloheptyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
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Overview
Description
N~1~-cycloheptyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as CGP 7930, is a selective antagonist of the GABA-B receptor. It has been widely used in scientific research to study the role of GABA-B receptors in various physiological and pathological processes.
Mechanism of Action
N~1~-cycloheptyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 is a selective antagonist of the GABA-B receptor. The GABA-B receptor is a G protein-coupled receptor that is activated by the neurotransmitter GABA. Activation of the GABA-B receptor leads to the inhibition of neurotransmitter release and neuronal excitability. N~1~-cycloheptyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 blocks the binding of GABA to the GABA-B receptor, thereby preventing its activation and leading to the disinhibition of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects
N~1~-cycloheptyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to increase the release of dopamine in the striatum, which is thought to be involved in the regulation of reward and motivation. It has also been shown to decrease the release of glutamate in the hippocampus, which is involved in learning and memory. In addition, it has been shown to reduce the severity of seizures in animal models of epilepsy.
Advantages and Limitations for Lab Experiments
The main advantage of using N~1~-cycloheptyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 in lab experiments is its selectivity for the GABA-B receptor. This allows researchers to specifically investigate the role of GABA-B receptors in various physiological and pathological processes. However, one limitation of using N~1~-cycloheptyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 is its low solubility in water, which can make it difficult to administer in experiments.
Future Directions
For the use of N~1~-cycloheptyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 include the investigation of its role in neurodegenerative diseases and the development of more selective and potent GABA-B receptor antagonists.
Synthesis Methods
The synthesis of N~1~-cycloheptyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 involves several steps, including the reaction of 3-methylbenzaldehyde with cycloheptanone to form 3-methylcycloheptenone, which is then reacted with methylsulfonyl chloride to form 3-methylcycloheptenone methylsulfonate. The methylsulfonate is then reacted with glycine ethyl ester to form N~1~-cycloheptyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide.
Scientific Research Applications
N~1~-cycloheptyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide 7930 has been widely used in scientific research to study the role of GABA-B receptors in various physiological and pathological processes. For example, it has been used to investigate the role of GABA-B receptors in pain modulation, anxiety, depression, addiction, and epilepsy. It has also been used to study the effects of GABA-B receptor activation on neurotransmitter release, neuronal excitability, and synaptic plasticity.
properties
IUPAC Name |
N-cycloheptyl-2-(3-methyl-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-14-8-7-11-16(12-14)19(23(2,21)22)13-17(20)18-15-9-5-3-4-6-10-15/h7-8,11-12,15H,3-6,9-10,13H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWASOWLJEGYYNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC(=O)NC2CCCCCC2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide |
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